N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes both naphthalene and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)naphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthalene moiety can interact with aromatic residues in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
- N-(2-methoxy-5-nitrophenyl)benzamide
- N-(2-methoxy-5-nitrophenyl)anthranilic acid
Uniqueness
N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide is unique due to the specific arrangement of its functional groups, which allows for distinct interactions with molecular targets. Its combination of a nitro group and a naphthalene moiety provides unique chemical and physical properties that are not found in similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-10-9-13(20(22)23)11-16(17)19-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZFWMRNYJDWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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